1-(2-azidoethyl)-4-methylpiperazine
Description
1-(2-Azidoethyl)-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core substituted with a 2-azidoethyl group. The azide group (-N₃) confers reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and energetic materials . The 4-methylpiperazine moiety is common in pharmaceuticals, contributing to solubility and receptor binding. Below, we compare this compound with structurally similar derivatives, focusing on synthesis, functional properties, and biological activities.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c1-11-4-6-12(7-5-11)3-2-9-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPBMYIQDVJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Azidoethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-chloroethyl)-4-methylpiperazine with sodium azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures, around 80-100°C, to ensure complete conversion to the azide compound.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-azidoethyl)-4-methylpiperazine may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides. Additionally, solvent recycling and purification steps are integrated to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, organic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Reduction Reactions: Hydrogen gas, palladium catalysts, room temperature to mild heating.
Major Products Formed
Substitution Reactions: Various substituted piperazines.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: 1-(2-Aminoethyl)-4-methylpiperazine.
Scientific Research Applications
1-(2-Azidoethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking studies.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-4-methylpiperazine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling.
Comparison with Similar Compounds
Structural and Functional Variations
Piperazine derivatives exhibit diverse biological and chemical properties depending on substituents. Key analogs include:
1-[1-(2,5-Dimethoxyphenyl)-4-(Naphthalene-1-yloxy)but-2-ynyl]-4-Methylpiperazine
- Structure : A bulky propargyl-naphthaleneoxy substituent attached to the piperazine core.
- Properties: Forms inclusion complexes with β-cyclodextrin (β-CD), enhancing solubility. Demonstrates immunomodulatory effects by stimulating CD4+, CD8+, and myeloid cell populations during aseptic inflammation .
- Applications: Potential therapeutic agent for inflammation under heavy metal exposure .
1-(3-Chloropropyl)-4-Methylpiperazine
- Structure : Chloropropyl substituent on the piperazine core.
- Properties: Intermediate in synthesizing selenium-containing analogs (e.g., RSe-1).
- Applications: Precursor for organoselenium compounds, which may exhibit antioxidant or anticancer properties .
1-(2-Chlorobenzyl)-4-Methylpiperazine (Compound 17)
- Structure : Chlorobenzyl substituent at the piperazine nitrogen.
- Properties: Acts as a selective inhibitor of cytochrome P450 2A13, a lung enzyme implicated in carcinogen activation .
- Applications : Chemoprevention candidate for lung cancer .
1-(4-Fluorophenylthiocarbamoyl)-4-Methylpiperazine
- Structure : Thiocarbamoyl group linked to a fluorophenyl ring.
- Properties : Functions as a herbicide safener by reversing acetolactate synthase (ALS) inhibition in maize. Outperforms 1,8-naphthalic anhydride in root protection .
- Applications : Agricultural use to mitigate herbicide toxicity .
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-Methylpiperazine)
- Structure : Dichlorophenyl ethyl substituent.
- Properties : Sigma receptor antagonist with >100-fold selectivity over other receptors (e.g., dopamine, serotonin). Attenuates dystonia in rodent models .
- Applications : Neuropharmacological tool for studying sigma receptor-mediated effects .
Key Findings and Contrasts
- Reactivity : The azidoethyl group in 1-(2-azidoethyl)-4-methylpiperazine enables unique reactivity (e.g., cycloadditions) absent in chloro- or benzyl-substituted analogs.
- Biological Targets: Bulky substituents (e.g., naphthaleneoxypropargyl) enhance immunomodulatory effects . Aromatic chlorination (e.g., BD1063) improves sigma receptor selectivity .
- Applications :
- Agricultural derivatives prioritize enzyme interactions (e.g., ALS), whereas neuroactive compounds target receptor signaling .
Biological Activity
1-(2-Azidoethyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 1-(2-azidoethyl)-4-methylpiperazine is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
- Antiviral Activity : Preliminary studies suggest that compounds with an azido group can exhibit antiviral properties, possibly by interfering with viral replication mechanisms.
Biological Activities
1-(2-Azidoethyl)-4-methylpiperazine has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that piperazine derivatives can exhibit antimicrobial effects against various pathogens. The azido group may enhance these properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential : The compound's structural similarity to other piperazine derivatives suggests potential anticancer activity. Studies have shown that modifications in the piperazine structure can lead to significant cytotoxic effects against cancer cell lines.
Antiviral Activity
A study conducted on piperazine derivatives revealed that certain modifications could enhance antiviral activity against influenza viruses. Although specific research on 1-(2-azidoethyl)-4-methylpiperazine is limited, the general trend suggests that azido-containing compounds may inhibit viral entry and replication .
Anticancer Studies
Research on related piperazine compounds has demonstrated their ability to induce apoptosis in cancer cells. For example, derivatives containing similar functional groups showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
Comparative Analysis
To better understand the biological activity of 1-(2-azidoethyl)-4-methylpiperazine, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure Feature | Biological Activity | IC₅₀ (µM) |
|---|---|---|---|
| 1-(2-Azidoethyl)-4-methylpiperazine | Azido group | Antimicrobial, potential anticancer | TBD |
| 4-Methylpiperazine | Methyl group | Moderate antimicrobial | TBD |
| 1-(3-Chloropropyl)-4-methylpiperazine | Chloropropyl group | Anticancer | 5.6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
